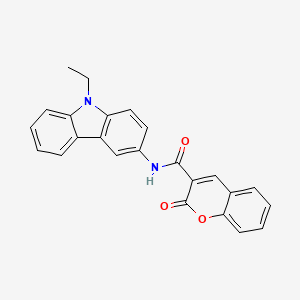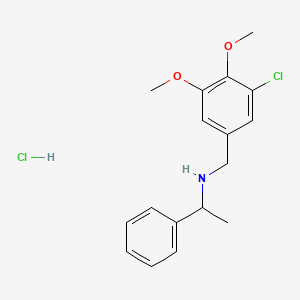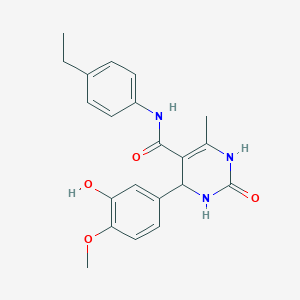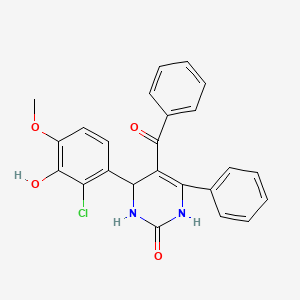![molecular formula C14H16N2O4 B4232723 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4232723.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione
Descripción general
Descripción
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione, commonly known as MDMA or ecstasy, is a psychoactive drug that has gained significant attention in recent years due to its potential therapeutic applications. MDMA is a member of the amphetamine class of drugs and is known for its ability to induce feelings of euphoria, empathy, and heightened sensory perception. However, the use of MDMA as a recreational drug has been associated with various adverse effects, including neurotoxicity, cognitive impairment, and addiction. Despite these concerns, recent scientific research has shown that MDMA may have therapeutic potential for the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD) and anxiety.
Mecanismo De Acción
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotions, and cognitive function. MDMA also activates the release of oxytocin, a hormone associated with social bonding and trust. The combination of these effects is thought to underlie the therapeutic potential of MDMA for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
MDMA has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. These effects can be potentially dangerous, especially when the drug is taken in high doses or in combination with other substances. Long-term use of MDMA has been associated with various adverse effects, including neurotoxicity, cognitive impairment, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMA has several advantages for use in laboratory experiments. It is a potent psychoactive compound that can induce specific changes in behavior and brain function, making it a valuable tool for studying the neurobiology of psychiatric disorders. Additionally, MDMA has a relatively short half-life, which allows researchers to precisely control the timing of drug administration. However, the use of MDMA in laboratory experiments is limited by its potential for neurotoxicity and adverse effects on the cardiovascular system.
Direcciones Futuras
There are several areas of future research that could further elucidate the therapeutic potential of MDMA. One promising direction is the investigation of MDMA-assisted psychotherapy for the treatment of other psychiatric disorders, such as depression and social anxiety disorder. Additionally, research is needed to better understand the mechanisms underlying the therapeutic effects of MDMA and to develop safer and more effective methods for administering the drug. Finally, there is a need for further research into the long-term effects of MDMA use, both in therapeutic and recreational contexts.
Aplicaciones Científicas De Investigación
MDMA has been the subject of numerous scientific studies in recent years, with a particular focus on its potential therapeutic applications. Research has shown that MDMA may be effective in the treatment of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione, a debilitating condition that affects millions of people worldwide. MDMA-assisted psychotherapy has been shown to reduce symptoms of 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-ethyl-2,5-pyrrolidinedione, including anxiety, depression, and avoidance behavior. Additionally, MDMA has been studied for its potential to treat other psychiatric disorders, including social anxiety disorder and depression.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-ethylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-16-13(17)6-10(14(16)18)15-7-9-3-4-11-12(5-9)20-8-19-11/h3-5,10,15H,2,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPRPNKAUBDOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4232649.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4232654.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4232655.png)
![2-(benzylthio)-5-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B4232664.png)


![7-chloro-1'-methyl-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4232678.png)
![ethyl 4-(2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232684.png)
![ethyl 5-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4232688.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4232699.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4232711.png)

